Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
CAS No.: 227940-70-7
Cat. No.: VC21229000
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227940-70-7 |
|---|---|
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
| Standard InChI | InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
| Standard InChI Key | NQUQKYBHLOZWLJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Features
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate possesses a distinctive molecular architecture featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold as its core structure. This bicyclic framework contains two nitrogen atoms at positions 3 and 7, creating a unique spatial arrangement that influences the compound's reactivity and applications. The compound contains three key functional groups: a tert-butyl carboxylate group attached to the nitrogen at position 3, a benzyl group attached to the nitrogen at position 7, and a ketone (oxo) group at position 9 of the bicyclic system . These functional groups provide multiple sites for potential chemical modifications and interactions with biological targets.
The molecular formula of this compound is C19H26N2O3, indicating its composition of 19 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The specific arrangement of these atoms creates a three-dimensional structure with distinct chemical and physical properties that contribute to its applications in research and development settings.
Physical and Chemical Properties
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate exists as a solid at room temperature, making it relatively easy to handle and store under appropriate conditions . The compound has a molecular weight of 330.43 g/mol, a critical parameter for various analytical methods and applications . For optimal stability, the compound should be stored sealed at 2-8°C, indicating its sensitivity to environmental factors such as temperature, moisture, and possibly light .
The presence of multiple functional groups in the molecule provides diverse reactivity patterns. The tert-butyl carboxylate group can undergo hydrolysis under acidic or basic conditions, the ketone can participate in various carbonyl reactions, and the benzyl group offers possibilities for further functionalization through its aromatic ring. The two nitrogen atoms in the diazabicyclic system can also serve as nucleophilic centers for additional chemical transformations.
Spectroscopic Properties
The spectroscopic characteristics of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate provide essential information for its identification and purity assessment. The compound can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods help confirm the structural features and assess the purity of synthesized or commercially obtained samples.
Nomenclature and Identification
IUPAC Name and Systematic Nomenclature
The full IUPAC name of the compound is tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, which precisely describes its chemical structure according to the International Union of Pure and Applied Chemistry nomenclature rules . This systematic name identifies the core bicyclic structure (3,7-diazabicyclo[3.3.1]nonane), the ketone group at position 9 (9-oxo), the benzyl substituent at position 7 (7-benzyl), and the tert-butyl carboxylate group at position 3 (3-carboxylate).
The systematic breakdown of this name helps chemists understand the structural features without requiring visual representation. The bicyclic system notation [3.3.1] indicates the number of atoms in each bridge of the bicyclic structure, providing information about the compound's three-dimensional arrangement.
Chemical Identifiers and Registry Numbers
Several chemical identifiers are associated with tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, facilitating its recognition in databases and literature. The most common identifier is its Chemical Abstracts Service (CAS) registry number: 227940-70-7 . This unique numerical identifier serves as a universal reference for the compound across different nomenclature systems and languages.
Other important identifiers include:
-
InChI: 1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
These identifiers provide unambiguous ways to reference the compound in regulatory documents, research publications, and chemical databases.
Common Synonyms and Alternative Names
The compound is known by several synonyms in the scientific literature and commercial catalogs. Some of the common alternative names include:
-
7-BENZYL-9-OXO-3,7-DIAZA-BICYCLO[3.3.1]NONANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
-
t-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps starting from simpler precursors. While specific synthetic routes may vary depending on the starting materials and desired scale, the general approach often includes forming the diazabicyclic scaffold, introducing the oxo functionality, and attaching the benzyl and tert-butyl carboxylate groups at the appropriate nitrogen positions.
Common synthetic strategies might involve cyclization reactions to form the bicyclic core, followed by functionalization of the nitrogen atoms through alkylation or acylation reactions. The ketone group at position 9 could be introduced through oxidation of a corresponding alcohol or through other carbonyl-forming reactions.
Industrial Production Considerations
The purity of commercially available tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is typically around 95%, as indicated by supplier information . This level of purity is suitable for most research applications, though higher purity might be required for specific purposes such as pharmaceutical development or advanced materials research.
Physical Properties and Characterization Data
Comprehensive Physical Properties
Understanding the physical properties of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is crucial for its proper handling, storage, and application in various research settings. The compound exists as a solid at ambient conditions, with specific physical characteristics that influence its behavior in different environments and chemical reactions .
The following table summarizes the key physical properties of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 330.43 g/mol | |
| Molecular Formula | C19H26N2O3 | |
| Recommended Storage | Sealed, 2-8°C | |
| Commercial Purity | 95% | |
| Color | Not specified | - |
| Solubility | Not fully specified | - |
The physical properties listed above provide a foundation for understanding how this compound behaves under different conditions and in various applications. Knowledge of these properties is essential for researchers working with this compound, especially for designing experiments, establishing storage protocols, and interpreting results.
Applications and Research Significance
Current Research Applications
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and related compounds are primarily used in research settings, particularly in medicinal chemistry and drug development. The compound's unique structure, featuring a diazabicyclic framework with multiple functional groups, makes it valuable for various applications in chemical research and pharmaceutical development.
While specific research findings related directly to this compound were limited in the provided search results, related compounds with similar structural features have shown potential in various applications. For instance, compounds containing the diazabicyclo[3.3.1]nonane scaffold have demonstrated biological activities that could be relevant to the development of new therapeutic agents.
The tert-butyl carboxylate group (Boc) serves as a protecting group for the nitrogen atom, allowing for selective reactions at other positions in the molecule. This feature is particularly useful in multi-step synthesis routes, where control over reaction specificity is crucial.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate belongs to a broader family of diazabicyclic compounds, several of which were mentioned in the search results. Understanding the relationships between these compounds provides insight into structural variations and their effects on properties and applications.
The following table compares tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with some of its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | 227940-70-7 | C19H26N2O3 | 330.43 | Reference compound |
| Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | 1822856-30-3 | C19H29N3O2 | 331.45 | Amino group at position 9 instead of oxo group |
| Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | C18H26N2O2 | 302.41 | Different bicyclic framework (diazaspiro instead of diazabicyclo) |
The structural variations among these compounds, particularly the functional groups at key positions and the nature of the bicyclic framework, can significantly influence their physical properties, reactivity patterns, and potential applications . These differences provide opportunities for structure-activity relationship studies and the development of compounds with tailored properties for specific applications.
Structure-Property Relationships
The relationship between structural features and properties is a fundamental aspect of understanding tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and its analogs. The presence of specific functional groups and their spatial arrangement within the molecule determine various physical, chemical, and potentially biological properties.
For instance, the replacement of the oxo group at position 9 with an amino group, as in tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, changes the hydrogen bonding capabilities of the molecule, potentially affecting its solubility, reactivity, and interactions with biological targets. Similarly, variations in the bicyclic framework, as seen in tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate, alter the three-dimensional structure and conformational properties of the molecule .
Understanding these structure-property relationships is crucial for the rational design of new compounds with specific desired properties and for predicting the behavior of existing compounds in various applications and environments.
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